molecular formula C19H21ClN4O B008369 Basic brown 16 CAS No. 26381-41-9

Basic brown 16

Cat. No. B008369
CAS RN: 26381-41-9
M. Wt: 356.8 g/mol
InChI Key: UXEAWNJALIUYRH-UHFFFAOYSA-N
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Description

Basic Brown 16, also known as Arianor Mahogany, is a chemical compound with the molecular formula C19H21ClN4O . It is used as a dye, and its CAS number is 26381-41-9 .


Molecular Structure Analysis

The molecular structure of Basic Brown 16 includes -C-O, =C–H, C=C, -C-O-C and O-H bonds . The InChI code for Basic Brown 16 is InChI=1S/C19H20N4O.ClH/c1-23(2,3)16-10-4-13-5-11-18(24)19(17(13)12-16)22-21-15-8-6-14(20)7-9-15;/h4-12H,1-3H3,(H2-,20,21,22,24);1H .


Physical And Chemical Properties Analysis

Basic Brown 16 has a molecular weight of 356.8 g/mol . Its boiling point is 644.52°C at 760 mmHg .

Scientific Research Applications

  • Wastewater Treatment Technology : A study titled "Semi-permanent hair dyes degradation at W/WO3 photoanode under controlled current density assisted by visible light" by Fraga et al. (2017) in the Journal of Advanced Oxidation Technologies discusses the degradation of hair dyes, including Basic Brown 16, using W/WO3 photoanodes under visible light. This research indicates that this method can lead to complete color removal and significant mineralization of Basic Brown 16 in wastewater treatment applications (Fraga et al., 2017).

  • General Research Contributions : Other papers retrieved focus more generally on scientific research or notable individuals named Brown and their contributions to various fields. For example, the paper "Dr. G. L. Brown, C.B.E., F.R.S" in Nature (1949) highlights Dr. Brown's contributions to neurophysiology and chemical transmission of nerve impulses, important for both scientific interest and clinical applications (Nature, 1949).

  • Broader Applications in Science : Additional studies retrieved discuss the broader scope of basic research in healthcare, environmental science, and other fields, underscoring the importance of basic research for long-term scientific progress and practical applications. These include papers on translational research in nursing, the role of basic research in economic development, and the importance of integrating basic and applied research for problem-solving and innovation.

Safety And Hazards

Basic Brown 16 may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective clothing .

Future Directions

While specific future directions for Basic Brown 16 are not available in the search results, it’s worth noting that research is being conducted on alternative methods for treating hair dye wastewater, such as the use of durian shells as an adsorbent .

properties

IUPAC Name

[8-[(4-aminophenyl)diazenyl]-7-hydroxynaphthalen-2-yl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O.ClH/c1-23(2,3)16-10-4-13-5-11-18(24)19(17(13)12-16)22-21-15-8-6-14(20)7-9-15;/h4-12H,1-3H3,(H2-,20,21,22,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEAWNJALIUYRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C1=CC2=C(C=C1)C=CC(=C2N=NC3=CC=C(C=C3)N)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20874043
Record name Basic Brown 16
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20874043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Basic brown 16

CAS RN

26381-41-9
Record name Basic Brown 16
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26381-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. 12250
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026381419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenaminium, 8-[2-(4-aminophenyl)diazenyl]-7-hydroxy-N,N,N-trimethyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Basic Brown 16
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20874043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [8-[(p-aminophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.295
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
131
Citations
Y Gopalakrishnan, A Al-Gheethi, M Abdul Malek… - Sustainability, 2020 - mdpi.com
Azo dyes including CI Basic Brown 16 (BB16) are one of the coloured organic compounds that have adverse effects on human health and the environment. The current work aims to …
Number of citations: 31 www.mdpi.com
FM Francis, TDAALIS ABDUH - Recent Trends in Civil …, 2022 - publisher.uthm.edu.my
… of CI Basic Brown 16 adsorption … for CI Basic Brown 16 adsorption. The presence of a strong synergic connection between the factors would reflect the high efficacy of CI Basic Brown 16 …
Number of citations: 2 publisher.uthm.edu.my
Y Masukawa - Journal of Chromatography A, 2006 - Elsevier
… resulted in peak tailing for the dyes, particularly for Basic Brown 16 (Fig. 2A). Lux et al. … 2B and C, which indicates that the peak tailing of Basic Brown 16 disappeared following washing …
Number of citations: 31 www.sciencedirect.com
GT Correa, AA Tanaka, MI Pividori… - Journal of Electroanalytical …, 2016 - Elsevier
… amine group in the Basic Brown 16 dye that is positively … the Basic Brown 16 dye (b) and for the pure Basic Brown 16 dye … as secondary amine in the Basic Brown 16 are substituted for a …
Number of citations: 10 www.sciencedirect.com
D Hamann, K Yazar, CR Hamann… - Contact …, 2014 - Wiley Online Library
Background Hair dye products constitute an important source of allergen exposure, and contribute importantly to allergic contact dermatitis in consumers and hairdressers. Objectives …
Number of citations: 81 onlinelibrary.wiley.com
LE Fraga, TT Guaraldo, BC de Araujo Souza… - Journal of Advanced …, 2017 - degruyter.com
… This work explores the application of photoelectrocatalytic process on Basic Brown 16 and … up to 59 % and 44 % mineralization of Basic Brown 16 and Basic Blue 99, respectively. The …
Number of citations: 5 www.degruyter.com
K Yun, C Ahn - Fashion and Textiles, 2023 - Springer
… of Basic Brown 16 and Ammonium lauryl sulfate (Yun, 2019). This would lower the concentration of Basic Brown 16 in … It might be that the concentration of Basic Brown 16 applied in this …
Number of citations: 2 link.springer.com
YS Hedberg, W Uter, P Banerjee, ML Lind… - Contact …, 2018 - Wiley Online Library
Background Hair dyeing is very common and may cause allergic contact dermatitis. Oxidative (often termed permanent or semi‐permanent) hair dye products have constituted the focus …
Number of citations: 13 onlinelibrary.wiley.com
JH Franco, BF Silva, MVB Zanoni - Analytical Methods, 2015 - pubs.rsc.org
Strict legislations in different countries have regulated the use of hair colorants and established the limits of dye concentration in cosmetics containing dyestuff. The present work …
Number of citations: 11 pubs.rsc.org
JH Franco, BF Da Silva, MVB Zanoni - Analytical Methods, 2020 - pubs.rsc.org
Herein, we present an approach for the analytical determination and quantification of semi-permanent hair dyes in wash water samples released during washing of dyed hair employing …
Number of citations: 4 pubs.rsc.org

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